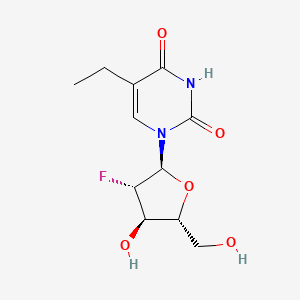

1-(2'-Deoxy-2'-fluoro-Beta-D-arabinofuranosyl)-5-ethyluracil

Description

1-(2'-Deoxy-2'-fluoro-Beta-D-arabinofuranosyl)-5-ethyluracil (referred to as FEAU in literature) is a fluorinated nucleoside analog synthesized through stereoselective coupling of 2-deoxy-2-fluoro-D-arabinofuranose derivatives with 5-ethyluracil . It exhibits potent antiviral activity against herpes simplex virus types 1 and 2 (HSV-1, HSV-2), with in vitro efficacy comparable to acyclovir (ACV) and other analogs like FMAU (5-methyl) and FIAU (5-iodo) . FEAU’s mechanism involves phosphorylation by viral thymidine kinase (TK), followed by incorporation into viral DNA, leading to chain termination . Preclinical studies in rabbit models of herpetic keratitis demonstrated significant reduction in corneal lesions and inflammation without systemic toxicity .

Properties

IUPAC Name |

5-ethyl-1-[(2S,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15FN2O5/c1-2-5-3-14(11(18)13-9(5)17)10-7(12)8(16)6(4-15)19-10/h3,6-8,10,15-16H,2,4H2,1H3,(H,13,17,18)/t6-,7+,8-,10+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWFJAJRDLUUIOA-JIOCBJNQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=CN(C(=O)NC1=O)[C@@H]2[C@H]([C@@H]([C@H](O2)CO)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15FN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of 1-(2’-Deoxy-2’-fluoro-Beta-D-arabinofuranosyl)-5-ethyluracil is indolent lymphoid malignancies . This compound is a purine nucleoside analogue and has broad antitumor activity.

Mode of Action

1-(2’-Deoxy-2’-fluoro-Beta-D-arabinofuranosyl)-5-ethyluracil interacts with its targets by inhibiting DNA synthesis and inducing apoptosis. This interaction results in the suppression of tumor growth and the death of cancer cells.

Biochemical Pathways

The compound is phosphorylated intracellularly to its monophosphate, 1-(2-deoxy-2-fluoro-β-d-arabinofuranosyl) uracil monophosphate (FAUMP), by thymidine kinase. It is then methylated in the 5-position by thymidylate synthase to form the product, 1-(2-deoxy-2-fluoro- β-d-arabinofuranosyl) 5-methyluracil monophosphate (FMAUMP). These biochemical pathways lead to the inhibition of DNA synthesis and induction of apoptosis.

Biochemical Analysis

Biochemical Properties

1-(2’-Deoxy-2’-fluoro-Beta-D-arabinofuranosyl)-5-ethyluracil plays a crucial role in biochemical reactions by mimicking the structure of natural nucleosides. This compound interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the primary interactions is with DNA polymerases, where 1-(2’-Deoxy-2’-fluoro-Beta-D-arabinofuranosyl)-5-ethyluracil is incorporated into the DNA strand during replication. This incorporation can lead to the inhibition of DNA synthesis and the induction of apoptosis in cancer cells. Additionally, this compound interacts with thymidylate synthase, an enzyme involved in the synthesis of thymidine, a nucleotide essential for DNA replication. By inhibiting thymidylate synthase, 1-(2’-Deoxy-2’-fluoro-Beta-D-arabinofuranosyl)-5-ethyluracil disrupts DNA synthesis and cell proliferation.

Cellular Effects

1-(2’-Deoxy-2’-fluoro-Beta-D-arabinofuranosyl)-5-ethyluracil has profound effects on various types of cells and cellular processes. In cancer cells, this compound induces apoptosis by inhibiting DNA synthesis and causing DNA damage. It also affects cell signaling pathways, leading to the activation of stress response pathways and the inhibition of cell proliferation. Furthermore, 1-(2’-Deoxy-2’-fluoro-Beta-D-arabinofuranosyl)-5-ethyluracil influences gene expression by altering the transcriptional activity of genes involved in cell cycle regulation and apoptosis. These cellular effects make this compound a promising candidate for cancer therapy.

Molecular Mechanism

The molecular mechanism of action of 1-(2’-Deoxy-2’-fluoro-Beta-D-arabinofuranosyl)-5-ethyluracil involves several key interactions with biomolecules. This compound is incorporated into the DNA strand by DNA polymerases, leading to the inhibition of DNA synthesis and the induction of DNA damage. Additionally, 1-(2’-Deoxy-2’-fluoro-Beta-D-arabinofuranosyl)-5-ethyluracil inhibits thymidylate synthase, reducing the availability of thymidine for DNA replication. This dual mechanism of action results in the disruption of DNA synthesis and cell proliferation, ultimately leading to apoptosis in cancer cells. Furthermore, this compound can modulate gene expression by affecting the transcriptional activity of genes involved in cell cycle regulation and apoptosis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-(2’-Deoxy-2’-fluoro-Beta-D-arabinofuranosyl)-5-ethyluracil change over time. This compound is relatively stable under standard laboratory conditions, with a shelf life of several years when stored at -20°C. Its stability can be affected by factors such as temperature, pH, and exposure to light. Over time, 1-(2’-Deoxy-2’-fluoro-Beta-D-arabinofuranosyl)-5-ethyluracil can degrade, leading to a reduction in its efficacy. Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained inhibition of DNA synthesis and prolonged induction of apoptosis.

Dosage Effects in Animal Models

The effects of 1-(2’-Deoxy-2’-fluoro-Beta-D-arabinofuranosyl)-5-ethyluracil vary with different dosages in animal models. At low doses, this compound can effectively inhibit DNA synthesis and induce apoptosis in cancer cells without causing significant toxicity. At higher doses, 1-(2’-Deoxy-2’-fluoro-Beta-D-arabinofuranosyl)-5-ethyluracil can cause adverse effects, including bone marrow suppression, gastrointestinal toxicity, and hepatotoxicity. These toxic effects are dose-dependent and highlight the importance of optimizing the dosage for therapeutic applications. Threshold effects have been observed, where a minimum effective dose is required to achieve the desired therapeutic outcome.

Metabolic Pathways

1-(2’-Deoxy-2’-fluoro-Beta-D-arabinofuranosyl)-5-ethyluracil is involved in several metabolic pathways, including its activation and degradation. This compound is phosphorylated by thymidine kinase to form its active triphosphate form, which is then incorporated into the DNA strand by DNA polymerases. Additionally, 1-(2’-Deoxy-2’-fluoro-Beta-D-arabinofuranosyl)-5-ethyluracil can be metabolized by thymidylate synthase to form 1-(2’-Deoxy-2’-fluoro-Beta-D-arabinofuranosyl)-5-methyluracil, a metabolite with similar biological activity. The metabolic flux of this compound can be influenced by factors such as enzyme expression levels and the availability of cofactors.

Transport and Distribution

The transport and distribution of 1-(2’-Deoxy-2’-fluoro-Beta-D-arabinofuranosyl)-5-ethyluracil within cells and tissues are mediated by several transporters and binding proteins. This compound is taken up by cells through nucleoside transporters, which facilitate its entry into the cytoplasm. Once inside the cell, 1-(2’-Deoxy-2’-fluoro-Beta-D-arabinofuranosyl)-5-ethyluracil is distributed to various cellular compartments, including the nucleus, where it exerts its effects on DNA synthesis and gene expression. The localization and accumulation of this compound can be influenced by factors such as transporter expression levels and the presence of binding proteins.

Subcellular Localization

1-(2’-Deoxy-2’-fluoro-Beta-D-arabinofuranosyl)-5-ethyluracil is primarily localized in the nucleus, where it interacts with DNA and exerts its effects on DNA synthesis and gene expression. This compound can be targeted to specific subcellular compartments through post-translational modifications and targeting signals. For example, phosphorylation of 1-(2’-Deoxy-2’-fluoro-Beta-D-arabinofuranosyl)-5-ethyluracil by thymidine kinase can enhance its nuclear localization and incorporation into the DNA strand. Additionally, the presence of binding proteins can influence the subcellular distribution and activity of this compound.

Biological Activity

1-(2'-Deoxy-2'-fluoro-Beta-D-arabinofuranosyl)-5-ethyluracil, commonly referred to as FEAU, is a nucleoside analog that has garnered attention for its antiviral properties, particularly against herpes simplex viruses (HSV) and its potential implications in HIV treatment. This article provides an overview of the biological activity of FEAU, supported by data tables and case studies from diverse research findings.

Against Herpes Simplex Virus

FEAU exhibits significant antiviral activity against both HSV types 1 and 2. In vitro studies have shown that FEAU's efficacy is comparable to that of acyclovir (ACV), a standard treatment for herpes infections. Notably, FEAU demonstrated lower cytotoxicity compared to other nucleoside analogs, suggesting a favorable safety profile .

Table 1: Comparative Antiviral Activity of FEAU and Other Agents

| Compound | EC (µM) | CC (µM) | Selectivity Index (SI) |

|---|---|---|---|

| FEAU | 4.6 - 7 | >3000 | >600 |

| Acyclovir | 0.5 | 2.20 | 4.4 |

| FMAU | Comparable | Lower than FEAU | N/A |

This table illustrates the effective concentration (EC) required to inhibit viral replication by 50% and the cytotoxic concentration (CC), highlighting FEAU's superior selectivity index .

In Vivo Studies

In a rabbit model of acute herpetic keratitis, FEAU was applied topically and showed a significant reduction in corneal lesions and conjunctivitis compared to untreated controls. The treatment began three days post-inoculation with HSV-1, demonstrating its therapeutic potential in clinical settings .

Potential in HIV Treatment

Recent studies have explored the potential of nucleoside analogs like FEAU in HIV therapy. While specific data on FEAU's direct activity against HIV is limited, related compounds have shown promising results as potent inhibitors of HIV-1 reverse transcriptase, suggesting that modifications similar to those in FEAU could enhance antiviral efficacy against HIV .

Table 2: Antiviral Potency Against HIV Variants

| Compound | EC (nM) | Target Virus |

|---|---|---|

| Compound 23h | 3.43 - 21.4 | HIV-1 Wild-Type |

| Compound X | Varies | HIV-1 Mutants |

This table summarizes findings from structure-based design studies indicating that modifications akin to those in FEAU could lead to derivatives with enhanced activity against resistant strains of HIV .

FEAU functions as a competitive inhibitor for viral thymidine kinases, which are essential for the phosphorylation of nucleoside analogs into their active triphosphate forms. This mechanism leads to chain termination during viral DNA synthesis, effectively halting viral replication .

Safety Profile

The safety profile of FEAU has been assessed through various toxicity studies. In vitro evaluations indicate that it has a high therapeutic index, with minimal cytotoxic effects observed even at elevated concentrations .

Scientific Research Applications

Antiviral Applications

FEAU has demonstrated significant antiviral activity, especially against herpes simplex virus types 1 and 2. In vitro studies indicate that FEAU's efficacy is comparable to established antiviral agents like acyclovir.

Case Studies:

- Acute Herpetic Keratitis : In a rabbit model, FEAU was tested against acute herpetic keratitis, showing significant reduction in corneal lesions when compared to acyclovir treatment. The effective dose ranged from 4.6 to 7 µM, with no observed toxicity in treated subjects .

- Comparative Efficacy : In systemic mouse encephalitis models, FEAU exhibited antiviral effects similar to acyclovir, demonstrating its potential as a therapeutic alternative for herpes infections .

Anticancer Applications

FEAU's anticancer properties have been explored in various studies, particularly its effects on lymphoid malignancies and other cancer types.

Case Studies:

- In Vitro Antitumor Activity : FEAU was evaluated through the National Cancer Institute's Developmental Therapeutics Program, where it displayed significant growth inhibition across multiple cancer cell lines. The mean GI50 values were indicative of its potent antitumor activity .

- Mechanistic Insights : Studies have shown that FEAU's incorporation into DNA leads to replication errors and subsequent apoptosis in cancer cells. This was confirmed through biochemical assays demonstrating the compound's interaction with DNA polymerases .

Pharmacokinetics and Safety Profile

FEAU is characterized by favorable pharmacokinetic properties, including stability under standard laboratory conditions and a manageable safety profile at therapeutic doses. Studies indicate that it can be effectively metabolized in vivo without significant toxicity, making it a promising candidate for further clinical development.

Summary of Applications

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

FEAU belongs to a class of 2'-fluoro-arabinofuranosyluracil derivatives with modifications at the 5-position of the uracil ring. Key analogs include:

Antiviral Activity and Selectivity

- FEAU vs. FMAU: Both show similar in vitro anti-HSV activity (EC₅₀ ~0.01–0.1 µM), but FMAU has broader applications against hepatitis B virus (HBV) and Epstein-Barr virus (EBV) .

- FEAU vs. FIAU: FIAU exhibits stronger DNA chain termination due to the 5-iodo group but causes mitochondrial toxicity in humans . Both are used as PET tracers, but FEAU has lower background uptake in non-target tissues, improving imaging contrast .

- FEAU vs. ACV : FEAU’s ED₅₀ in HSV-infected rabbits (4.6–7 µM) is comparable to ACV, but ACV requires higher dosing frequency due to shorter half-life .

Metabolic Stability and Toxicity

- FEAU: High metabolic stability with minimal degradation in vivo. No toxicity observed in rabbits at therapeutic doses (1–3% topical) .

- FIAU : Rapid deiodination releases free iodide, contributing to hepatotoxicity .

- FMAU : Phase I trials revealed severe encephalopathy at ≥64 mg/m², linked to prolonged CNS exposure .

Research Findings and Clinical Implications

- FEAU’s Selectivity : The 5-ethyl group reduces off-target effects compared to 5-iodo (FIAU) or 5-methyl (FMAU) derivatives, making it safer for prolonged use .

- Imaging Superiority: [¹⁸F]FEAU’s low background signal and high target-to-noise ratio support its role in monitoring gene therapy and bacterial infections .

Preparation Methods

Fluorination of Protected Sugar

- Starting from benzoyl-protected arabinofuranose derivatives, fluorination at the 2' position is achieved using diethylaminosulfur trifluoride (DAST) in dichloromethane.

- The reaction is typically conducted at elevated temperatures (~40°C) for extended periods (e.g., 16 hours).

- Workup involves quenching with saturated aqueous sodium bicarbonate, extraction, drying, and purification by silica gel chromatography.

- Yields for this step are approximately 70% (e.g., 71% reported).

Formation of 2'-Deoxy-2'-fluoro-3,5-di-O-benzoyl-α-D-arabinofuranosyl Bromide

- The fluorinated sugar derivative is converted to the corresponding bromide by treatment with hydrobromic acid (HBr) in acetic acid at low temperature (4°C) overnight.

- The product is isolated as a brown oil with high yield (~97%).

Preparation of the 5-Ethyluracil Base Derivative

- 5-Ethyluracil is converted to its silylated form by treatment with hexamethyldisilazane (HMDS) or similar silylating agents to form 2,4-bis-O-(trimethylsilyl)-5-ethyluracil.

- This silylated base is more reactive for glycosylation reactions.

Coupling Reaction to Form the Nucleoside

- The key step involves the condensation of the 2'-deoxy-2'-fluoro-3,5-di-O-benzoyl-α-D-arabinofuranosyl bromide with the silylated 5-ethyluracil.

- This is performed in an inert solvent such as carbon tetrachloride or methylene chloride.

- Lewis acid catalysts such as trimethylsilyl trifluoromethanesulfonate (TMSOTf) or trifluoromethanesulfonic acid are employed to promote the coupling.

- Reaction conditions favor formation of the beta-anomer with a ratio reported as high as 17:1 beta to alpha.

- Reaction times vary from several hours to days depending on conditions (e.g., reflux for 10-15 hours or room temperature for extended periods).

Deprotection and Purification

- The benzoyl protecting groups are removed by aminolysis using methanolic ammonia at room temperature for about 16 hours.

- The crude nucleoside is purified by crystallization from solvents such as chloroform/acetone mixtures or by flash chromatography.

- Typical isolated yields for the final deprotected nucleoside are around 67-75% from the bromide intermediate.

Alternative Synthetic Routes

- Catalytic reduction of 5-vinyl-1-(2'-deoxy-2'-fluoro-beta-D-arabinofuranosyl)uracil has been reported but is less practical compared to the glycosylation approach.

- Use of different protecting groups and solvents can optimize yields and purity.

Summary Table of Key Synthetic Steps

| Step | Reactants/Conditions | Catalyst/Agent | Solvent | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|

| 1. Fluorination of protected sugar | Benzoyl-α-D-ribofuranose + DAST | DAST | CH2Cl2 | 40°C | 16 h | ~71 | Produces 2'-deoxy-2'-fluoro sugar |

| 2. Bromination | Fluorinated sugar + HBr (30% in AcOH) | - | CH2Cl2/AcOH | 4°C overnight | ~97 | Forms sugar bromide | |

| 3. Silylation of base | 5-Ethyluracil + HMDS | - | - | Reflux | - | - | Forms silylated base |

| 4. Glycosylation | Sugar bromide + silylated base | TMSOTf or TfOH | CCl4 or CH2Cl2 | RT to reflux | 10–60 h | Beta:alpha = 17:1 | Forms protected nucleoside |

| 5. Deprotection | Protected nucleoside + NH3/MeOH | - | MeOH | RT | 16 h | 67–75 | Removes benzoyl groups |

Research Findings on Preparation

- The glycosylation reaction is highly stereoselective, favoring the biologically active beta-anomer critical for antiviral activity.

- Use of selective alkylation catalysts such as trimethylsilyl trifluoromethanesulfonate enhances yield and selectivity.

- The final nucleoside crystallizes well, facilitating purification and characterization.

- The synthesis route has been validated by multiple research groups and patented methods, underscoring its reproducibility and industrial relevance.

- Biological evaluations confirm that the synthetic compound retains potent antiviral properties, validating the synthetic approach.

Q & A

Basic Research Questions

Q. What are the key methodological considerations for synthesizing 1-(2'-Deoxy-2'-fluoro-Beta-D-arabinofuranosyl)-5-ethyluracil with fluorine-18 labeling?

- Methodology : The radiosynthesis typically involves coupling 2-deoxy-2-[¹⁸F]fluoro-1,3,5-tri-O-benzoyl-d-arabinofuranose with 5-substituted uracil derivatives using trimethylsilyl trifluoromethanesulfonate (TMSOTf) as a catalyst. Deprotection with sodium methoxide yields α/β-anomeric mixtures, requiring HPLC purification to isolate the β-anomer .

- Critical Factors : Optimize reaction time (≤20 min) and temperature (80–100°C) to maximize radiochemical yield (RCY) while minimizing byproducts .

Q. How can researchers ensure reproducibility in the radiosynthesis of this compound?

- Automated Systems : Use modular radiosynthesizers (e.g., ELIXYS) with pre-programmed protocols for consistent reagent handling and reaction control. For example, automated synthesis of [¹⁸F]-FMAU achieved RCYs of 15–20% with >95% radiochemical purity .

- Quality Control : Validate each batch via radio-TLC and HPLC to confirm identity and purity .

Q. What validated analytical methods exist for quantifying the compound and its metabolites in biological matrices?

- LC-MS/MS : A validated assay using solid-phase extraction (SPE) and reverse-phase chromatography can simultaneously quantify the parent compound (e.g., FAU) and its active metabolite (e.g., FMAU) in human plasma, with LOQs of 1–5 ng/mL .

- Sample Preparation : Plasma proteins are precipitated using acetonitrile, followed by SPE to isolate analytes .

Advanced Research Questions

Q. What strategies are effective in resolving anomeric mixture formation during deprotection steps?

- Chemical Modifications : Replace traditional HCl/MeOH deprotection with sodium methoxide to reduce α-anomer formation. For example, Anderson et al. reduced α-anomer content from 30% to <5% using this approach .

- Chromatography : Use semi-preparative HPLC with a C18 column and isocratic elution (MeCN:H₂O = 60:40) to separate α/β-anomers .

Q. How does the 5-substituent (e.g., ethyl, methyl, iodine) affect the compound's biological activity and pharmacokinetics?

- Biological Activity : 5-Ethyl and 5-methyl derivatives exhibit higher selectivity for viral thymidine kinases (e.g., HSV-1 TK) compared to human enzymes, enhancing antiviral specificity .

- Pharmacokinetics : 5-Iodo derivatives (e.g., [¹⁸F]-FIAU) show prolonged retention in proliferating tissues due to DNA incorporation, making them superior PET probes for imaging cellular proliferation .

Q. What enzymatic interactions influence the compound's mechanism of action?

- Key Enzymes : The compound is phosphorylated by thymidine kinase (TK) to its active triphosphate form, which inhibits viral DNA polymerases (e.g., EBV polymerase) with IC₅₀ values 10–100× lower than for human polymerases .

- Resistance Mechanisms : Mutations in TK (e.g., TK⁻ strains) reduce phosphorylation efficiency, necessitating structure-activity studies to bypass resistance .

Q. How should discrepancies in cellular uptake data between in vitro and in vivo models be addressed?

- Transport Mechanisms : In vitro models may lack nucleoside transporters (e.g., hENT1) expressed in vivo, leading to underestimation of uptake. Validate with transporter-expressing cell lines .

- Metabolic Stability : Probe stability in plasma (e.g., deamination by cytidine deaminase) can vary between species. Use LC-MS/MS to quantify intact compound vs. metabolites .

Data Interpretation and Contradictions

Q. How can researchers reconcile conflicting reports on the compound's cytotoxicity in normal vs. cancer cells?

- Dose Dependency : Cytotoxicity in normal cells often occurs at higher doses (IC₅₀ >10 μM) compared to cancer cells (IC₅₀ <1 μM). Use dose-response assays across multiple cell lines .

- Metabolic Activation : Cancer cells overexpress TK, leading to preferential activation of the prodrug. Confirm TK activity via enzymatic assays .

Q. What explains variability in PET imaging results using [¹⁸F]-labeled derivatives?

- Anomer Purity : Residual α-anomers (even at 5%) can alter biodistribution due to differential substrate recognition by kinases .

- Tracer Kinetics : Perform dynamic PET scans to account for rapid clearance in non-target tissues (e.g., liver, kidneys) .

Methodological Optimization Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.